Regaloside E

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H26O12 |

|---|---|

Molecular Weight |

458.4 g/mol |

IUPAC Name |

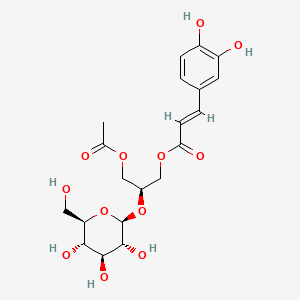

[(2S)-3-acetyloxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H26O12/c1-10(22)29-8-12(31-20-19(28)18(27)17(26)15(7-21)32-20)9-30-16(25)5-3-11-2-4-13(23)14(24)6-11/h2-6,12,15,17-21,23-24,26-28H,7-9H2,1H3/b5-3+/t12-,15+,17+,18-,19+,20+/m0/s1 |

InChI Key |

BTRIXFBTQFTXAB-SGKFEUNSSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H](COC(=O)/C=C/C1=CC(=C(C=C1)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |

Canonical SMILES |

CC(=O)OCC(COC(=O)C=CC1=CC(=C(C=C1)O)O)OC2C(C(C(C(O2)CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

What are the physical and chemical properties of Regaloside E?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Regaloside E, a phenylpropanoid glycoside isolated from the bulbs of Lilium species. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a naturally occurring compound that has garnered interest for its potential therapeutic applications. A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₁₂ | [1] |

| Molecular Weight | 458.41 g/mol | [1] |

| CAS Number | 123134-21-4 | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |

| Storage | -20°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).[1] |

Note: Specific quantitative data for melting point and detailed spectral analysis are not consistently available in publicly accessible literature. The structural elucidation has been primarily achieved through NMR spectroscopy, mass spectrometry, and infrared spectroscopy.

Biological Activity

This compound has demonstrated notable biological activities, particularly in the realms of anti-inflammatory and antioxidant effects.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory mechanism of this compound are limited, research on closely related phenylpropanoid glycosides, Regaloside A and B, isolated from Lilium Asiatic hybrids, provides strong evidence for the potential mechanism of action. These studies have shown that these compounds can significantly inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade. Furthermore, they have been observed to decrease the ratio of phosphorylated p65 (p-p65) to total p65, a key indicator of the inhibition of the NF-κB signaling pathway.[2] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Antioxidant Activity

Studies on related regalosides have also highlighted their potent antioxidant properties. For instance, Regaloside A has shown significant 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.[2] This antioxidant capacity is crucial for mitigating oxidative stress, which is implicated in the pathogenesis of numerous chronic diseases.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific findings. Below are methodologies relevant to the study of this compound and related compounds.

Isolation and Purification of Phenylpropanoid Glycosides from Lilium Species

The isolation of this compound and similar compounds from Lilium species typically involves the following steps:

-

Extraction: The dried and powdered bulbs of the Lilium species are extracted with a suitable solvent, commonly methanol (B129727) or ethanol, at room temperature.

-

Fractionation: The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity. Phenylpropanoid glycosides are typically enriched in the n-butanol fraction.

-

Chromatography: The n-butanol fraction is subjected to repeated column chromatography on silica (B1680970) gel and/or octadecyl silica gel (ODS). Gradient elution with solvent systems such as chloroform-methanol-water or ethyl acetate-n-butanol-water is employed to separate the individual compounds.[2]

-

Purification: Final purification of the isolated compounds is often achieved using preparative high-performance liquid chromatography (HPLC).

Structural Elucidation

The chemical structures of isolated phenylpropanoid glycosides are determined using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR are used to determine the carbon-hydrogen framework of the molecule. 2D-NMR techniques such as COSY, HSQC, and HMBC are employed to establish the connectivity between protons and carbons.

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are used to determine the molecular weight and elemental composition of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as hydroxyl (-OH), carbonyl (C=O), and aromatic rings.

In Vitro Anti-inflammatory Assay: Western Blot for NF-κB p65 Phosphorylation

This protocol is based on the methodology used to assess the anti-inflammatory effects of Regaloside A and B[2] and can be adapted for this compound.

-

Cell Culture and Treatment: Macrophage cell lines (e.g., RAW 264.7) are cultured under standard conditions. Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Protein Extraction: After treatment, cells are lysed to extract total cellular proteins.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is then incubated with primary antibodies specific for phosphorylated p65 (p-p65) and total p65.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-p65 to total p65 is calculated to determine the effect of this compound on NF-κB activation.[2]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the proposed anti-inflammatory signaling pathway of this compound and a general experimental workflow for its investigation.

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of the NF-κB signaling pathway.

Caption: General experimental workflow for the isolation, characterization, and biological evaluation of this compound.

References

Regaloside E: A Technical Guide to its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E is a phenylpropanoid glycoside, a class of natural products that has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence, isolation, and biological activities of this compound, with a particular focus on its anti-inflammatory and antioxidant properties. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Occurrence and Distribution

This compound is primarily isolated from plants belonging to the Lilium genus, commonly known as lilies. The most well-documented source of this compound is the Easter lily, Lilium longiflorum Thunb.[1]. Quantitative analyses have revealed the distribution of this compound and related phenylpropanoid glycosides across different organs of the plant, highlighting the potential for targeted extraction.

Table 1: Quantitative Analysis of this compound and Related Compounds in Lilium Species

| Compound | Plant Species | Plant Organ | Concentration (mg/g dry weight) | Reference |

| This compound | Lilium lancifolium Thunb. | Bulbs | 1.12 - 29.76 (total regalosides) | [2] |

| Regaloside B | Lilium lancifolium Thunb. | Bulbs | Present (part of total regalosides) | [2] |

| Regaloside C | Lilium lancifolium Thunb. | Bulbs | Present (part of total regalosides) | [2] |

| Steroidal Glycosides (total) | Lilium longiflorum Thunb. | Flower Buds | 12.02 ± 0.36 | [2] |

| Steroidal Glycosides (total) | Lilium longiflorum Thunb. | Lower Stems | 10.09 ± 0.23 | [2] |

| Steroidal Glycosides (total) | Lilium longiflorum Thunb. | Leaves | 9.36 ± 0.27 | [2] |

| Steroidal Glycoalkaloids | Lilium longiflorum Thunb. | Flower Buds | 8.49 ± 0.3 | [2] |

| Steroidal Glycoalkaloids | Lilium longiflorum Thunb. | Leaves | 6.91 ± 0.22 | [2] |

| Steroidal Glycoalkaloids | Lilium longiflorum Thunb. | Bulbs | 5.83 ± 0.15 | [2] |

| Furostanol Saponins | Lilium longiflorum Thunb. | Lower Stems | 4.87 ± 0.13 | [2] |

| Furostanol Saponins | Lilium longiflorum Thunb. | Fleshy Roots | 4.37 ± 0.07 | [2] |

| Furostanol Saponins | Lilium longiflorum Thunb. | Flower Buds | 3.53 ± 0.06 | [2] |

Experimental Protocols: Extraction and Isolation

The extraction and purification of this compound from its natural sources typically involve solvent extraction followed by chromatographic techniques. The following protocols are based on established methods for the isolation of phenylpropanoid glycosides from Lilium species.

General Extraction Protocol

-

Plant Material Preparation: Fresh or dried plant material (e.g., bulbs of Lilium longiflorum) is ground into a fine powder to increase the surface area for extraction.

-

Solvent Extraction: The powdered plant material is extracted with a suitable solvent. A common and effective solvent system is 80% aqueous methanol. The extraction is typically carried out at room temperature with continuous stirring for 24 hours.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification by Column Chromatography

The crude extract is subjected to column chromatography for the separation and purification of this compound.

-

Stationary Phase: Silica (B1680970) gel or a C18 reversed-phase silica gel is commonly used as the stationary phase.

-

Mobile Phase: A gradient elution system is employed to separate the compounds based on their polarity. A typical gradient might start with a less polar solvent system (e.g., chloroform-methanol) and gradually increase in polarity.

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify those containing this compound.

-

Final Purification: Fractions enriched with this compound may require further purification using preparative HPLC to obtain the compound in high purity.

Advanced Purification: Centrifugal Partition Chromatography (CPC)

For a more efficient and scalable purification of this compound, Centrifugal Partition Chromatography (CPC) can be employed. This technique utilizes a liquid-liquid partitioning system, avoiding the irreversible adsorption issues associated with solid stationary phases.

-

Two-Phase Solvent System: A suitable biphasic solvent system is selected. For phenylpropanoids from Lilium longiflorum, a system composed of chloroform/methanol/isopropanol/water has been shown to be effective.

-

Operation Mode: The separation can be performed in either ascending or descending mode, depending on the chosen solvent system and the target compound.

-

Sample Injection and Fractionation: The crude extract is dissolved in a mixture of the two solvent phases and injected into the CPC instrument. The fractions are collected and analyzed by HPLC to isolate pure this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated notable biological activities, primarily as an anti-inflammatory and antioxidant agent.

Anti-inflammatory Activity

Studies on phenylpropanoid glycosides from Lilium species, including compounds structurally related to this compound, have shown potent anti-inflammatory effects. The primary mechanism of action is believed to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). By inhibiting the activation of NF-κB, this compound can effectively suppress the inflammatory cascade.

Antioxidant Activity

This compound exhibits significant antioxidant properties, primarily through its ability to scavenge free radicals. This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate a hydrogen atom to neutralize reactive oxygen species (ROS)[3]. The antioxidant capacity of this compound has been demonstrated in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays[3]. The direct scavenging of free radicals by this compound helps to protect cells from oxidative damage, which is implicated in a wide range of chronic diseases.

The antioxidant mechanism of phenolic compounds like this compound generally involves two primary pathways:

-

Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group donates a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The antioxidant molecule donates an electron to the free radical, forming a more stable species.

Conclusion and Future Directions

This compound, a naturally occurring phenylpropanoid glycoside from Lilium species, presents a promising lead compound for the development of novel therapeutic agents. Its well-documented anti-inflammatory and antioxidant activities, coupled with established methods for its isolation and purification, make it an attractive candidate for further investigation. Future research should focus on elucidating the precise molecular targets and a more detailed understanding of its signaling pathways. Furthermore, in vivo studies are warranted to evaluate the efficacy and safety of this compound in preclinical models of inflammatory and oxidative stress-related diseases. The development of scalable and sustainable methods for its production, either through optimized extraction from natural sources or through synthetic or semi-synthetic approaches, will be crucial for its potential translation into clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quantitative analysis of steroidal glycosides in different organs of Easter lily (Lilium longiflorum Thunb.) by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The HPLC–PDA Method for Simultaneous Determination of Regalosides from Bulbs of Lilium lancifolium Thunb. and Their Antioxidant Effects [mdpi.com]

Regaloside E: A Comprehensive Technical Guide to its Structure and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regaloside E, a phenylpropanoid glycerol (B35011) glucoside, is a natural product isolated from the bulbs of the Easter lily, Lilium longiflorum Thunb. Phenylpropanoid glycosides from Lilium species have garnered interest for their potential biological activities. This technical guide provides a detailed overview of the structure elucidation of this compound, including its spectroscopic data and the experimental methodologies employed in its analysis. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The structure of this compound has been elucidated as (2S)-1-O-caffeoyl-2-O-β-D-glucopyranosyl-3-O-acetylglycerol[1]. This was determined through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), and comparison with related known compounds.

The chemical structure of this compound is characterized by a glycerol backbone. A caffeoyl group is attached at the C-1 position, a β-D-glucopyranosyl moiety is linked to the C-2 position, and an acetyl group is present at the C-3 position. The stereochemistry at the C-2 position of the glycerol moiety has been determined to be S.

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.

| Technique | Ionization Mode | Observed Ion | Molecular Formula | Molecular Weight |

| High-Resolution Mass Spectrometry (HRMS) | Electrospray Ionization (ESI) | [M-H]⁻ or [M+Na]⁺ | C₂₀H₂₆O₁₂ | 458.1424 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are instrumental in determining the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

¹H NMR (Proton NMR) Data Summary (Predicted)

| Proton | Multiplicity | Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Assignment |

| H-2 | m | Glycerol | ||

| H-1a, H-1b | m | Glycerol | ||

| H-3a, H-3b | m | Glycerol | ||

| H-1' | d | ~7.5 | Glucose | |

| H-2' to H-6' | m | Glucose | ||

| H-7' | d | 15.9 | Caffeoyl | |

| H-8' | d | 15.9 | Caffeoyl | |

| H-2'' | d | 2.0 | Caffeoyl | |

| H-5'' | d | 8.2 | Caffeoyl | |

| H-6'' | dd | 8.2, 2.0 | Caffeoyl | |

| CH₃ (Acetyl) | s | ~2.1 | Acetyl |

¹³C NMR (Carbon NMR) Data Summary (Predicted)

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| C-1 | ~65 | Glycerol |

| C-2 | ~78 | Glycerol |

| C-3 | ~64 | Glycerol |

| C-1' | ~103 | Glucose |

| C-2' | ~74 | Glucose |

| C-3' | ~77 | Glucose |

| C-4' | ~71 | Glucose |

| C-5' | ~77 | Glucose |

| C-6' | ~62 | Glucose |

| C-1'' | ~127 | Caffeoyl |

| C-2'' | ~115 | Caffeoyl |

| C-3'' | ~146 | Caffeoyl |

| C-4'' | ~149 | Caffeoyl |

| C-5'' | ~116 | Caffeoyl |

| C-6'' | ~123 | Caffeoyl |

| C-7' | ~146 | Caffeoyl |

| C-8' | ~115 | Caffeoyl |

| C=O (Caffeoyl) | ~168 | Caffeoyl |

| C=O (Acetyl) | ~172 | Acetyl |

| CH₃ (Acetyl) | ~21 | Acetyl |

Experimental Protocols

The isolation and structure elucidation of this compound involve a series of chromatographic and spectroscopic techniques. The following is a generalized protocol based on modern practices for the isolation of phenylpropanoid glycerol glucosides from Lilium species.

Plant Material and Extraction

-

Collection and Preparation: Fresh bulbs of Lilium longiflorum Thunb. are collected, washed, and sliced. The sliced material is then air-dried or freeze-dried and ground into a fine powder.

-

Extraction: The powdered plant material is extracted exhaustively with methanol (B129727) (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanol extract.

Isolation and Purification

-

Solvent Partitioning: The crude MeOH extract is suspended in water and successively partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH).

-

Column Chromatography: The EtOAc or n-BuOH fraction, which typically contains the glycosides, is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a gradient of chloroform-methanol or a similar solvent system.

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC on a C18 column using a methanol-water or acetonitrile-water gradient system to yield the pure compound.

Spectroscopic Analysis

-

Mass Spectrometry: High-resolution mass spectra are acquired on a Q-TOF mass spectrometer with an electrospray ionization (ESI) source in both positive and negative ion modes.

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a Bruker Avance spectrometer (400 MHz or higher) in deuterated methanol (CD₃OD). Chemical shifts are referenced to the residual solvent signals.

Structure Elucidation Workflow

The logical process for the structure elucidation of a novel natural product like this compound is outlined below. This workflow demonstrates the integration of various analytical techniques to arrive at the final chemical structure.

Conclusion

This technical guide has summarized the key information regarding the structure elucidation and spectroscopic data of this compound. The combination of modern chromatographic and spectroscopic techniques has been essential in characterizing this phenylpropanoid glycerol glucoside from Lilium longiflorum. The provided methodologies and workflow serve as a practical reference for professionals engaged in the study of natural products. Further research into the pharmacological properties of this compound is warranted to explore its potential therapeutic applications.

References

Regaloside E: A Technical Guide to its Potential Biological Activities for Researchers and Drug Development Professionals

Disclaimer: The following information is a technical guide based on available research on Regaloside E and structurally related compounds. Many of the specific biological activities and signaling pathways discussed are inferred from studies on similar natural products and require direct experimental validation for this compound.

Introduction

This compound is a naturally occurring phenylpropanoid glycoside that has garnered interest within the scientific community for its potential therapeutic applications. Preliminary studies suggest a range of biological activities, including anti-inflammatory, immunomodulatory, antioxidant, and antitumor effects. This guide provides a comprehensive overview of the current understanding of this compound's biological potential, including detailed experimental protocols and hypothesized signaling pathways, to support further research and drug development efforts.

Potential Biological Activities

While specific quantitative data for this compound is limited in the current literature, its structural class suggests several potential biological activities that warrant investigation.

| Biological Activity | Putative Mechanism of Action | References |

| Anti-inflammatory | Inhibition of pro-inflammatory enzymes (e.g., COX-2) and cytokines (e.g., TNF-α, IL-6) through modulation of signaling pathways like NF-κB. | [1][2] |

| Immunomodulatory | Regulation of immune cell function and cytokine production, potentially shifting the balance from a pro-inflammatory to an anti-inflammatory state. | [2][3] |

| Antioxidant | Direct scavenging of reactive oxygen species (ROS) and upregulation of endogenous antioxidant enzymes through activation of the Nrf2 signaling pathway. | [4][5] |

| Antitumor | Induction of apoptosis in cancer cells through modulation of cell survival and death signaling pathways. | [6] |

Quantitative Data Summary

Quantitative data for the biological activities of this compound are not extensively available in the public domain. The following table is a template for researchers to populate as data becomes available. For context, data on related compounds, Regaloside A and B, have shown significant activity in various assays.

| Activity | Assay | Test System | IC₅₀ / EC₅₀ / % Inhibition | Reference |

| Anti-inflammatory | iNOS Expression Inhibition | Data not available for this compound | ||

| COX-2 Expression Inhibition | Data not available for this compound | |||

| Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) | Data not available for this compound | |||

| Antioxidant | DPPH Radical Scavenging | Data not available for this compound | ||

| ABTS Radical Scavenging | Data not available for this compound | |||

| Antitumor | Cytotoxicity (e.g., MTT assay) | Specific cancer cell lines | Data not available for this compound | |

| Apoptosis Induction (e.g., Annexin V/PI staining) | Specific cancer cell lines | Data not available for this compound |

Key Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the biological activities of this compound. These protocols are based on standard laboratory practices and published methods for similar compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

96-well microplate reader

-

Ascorbic acid (positive control)

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the this compound stock solution in methanol.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of each this compound dilution.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Methanol is used as a blank, and a DPPH solution without the test compound serves as the negative control. Ascorbic acid is used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production in Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS)

-

This compound

-

Griess Reagent

-

96-well cell culture plates

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm.

-

A standard curve using sodium nitrite (B80452) is generated to determine the concentration of nitrite in the samples.

-

Cell viability should be assessed in parallel using an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

Antitumor Activity: Apoptosis Assay using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells in a 6-well plate and treat with various concentrations of this compound for a predetermined time (e.g., 24, 48 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

The data is analyzed to quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

Potential Signaling Pathways

Based on the activities of structurally similar natural compounds, this compound may exert its biological effects through the modulation of key signaling pathways such as NF-κB and Nrf2.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Its aberrant activation is implicated in many chronic diseases. Natural compounds often exhibit anti-inflammatory effects by inhibiting this pathway.

References

- 1. Quantitative analysis of anti-inflammatory activity of orengedokuto: importance of combination of flavonoids in inhibition of PGE2 production in mouse macrophage-like cell line J774.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Activation of Nrf2 signaling: A key molecular mechanism of protection against cardiovascular diseases by natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Inferred mechanism of action of Regaloside E based on analogs.

An In-Depth Technical Guide to the Inferred Mechanism of Action of Regaloside E Based on Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a phenylpropanoid glycoside, is a natural product with potential therapeutic applications. Due to a lack of direct studies on its mechanism of action, this guide infers its biological activities based on the well-documented anti-inflammatory effects of its structural analogs, Regaloside A and Regaloside B. This document provides a comprehensive overview of the inferred anti-inflammatory mechanism of this compound, supported by quantitative data from its analogs, detailed experimental protocols, and visual representations of the implicated signaling pathways. The evidence strongly suggests that this compound, like its analogs, exerts its anti-inflammatory effects by downregulating key mediators of the inflammatory response, primarily through the inhibition of the NF-κB signaling pathway.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents has led to the investigation of natural products, including phenylpropanoid glycosides. This compound, isolated from Lilium species, belongs to this class of compounds. While direct experimental data on this compound is limited, the activities of its close structural analogs, Regaloside A and B, provide a strong basis for inferring its mechanism of action. This guide synthesizes the available information on these analogs to propose a detailed mechanism for this compound.

Inferred Anti-inflammatory Mechanism of this compound

Based on the activities of its analogs, Regaloside A and B, the primary anti-inflammatory mechanism of this compound is inferred to be the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway . This pathway is a cornerstone of the inflammatory process, controlling the expression of numerous pro-inflammatory genes.

The proposed mechanism involves the following key steps:

-

Inhibition of NF-κB Activation: this compound likely inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This prevents the nuclear translocation of the active p65 subunit of NF-κB.

-

Downregulation of Pro-inflammatory Enzymes: By inhibiting NF-κB, this compound is predicted to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). These enzymes are responsible for the production of key inflammatory mediators, nitric oxide (NO) and prostaglandins, respectively.

-

Reduction of Adhesion Molecule Expression: The mechanism is also expected to involve the decreased expression of vascular cell adhesion molecule-1 (VCAM-1), an important protein for the recruitment of immune cells to the site of inflammation, which is also regulated by NF-κB.

Quantitative Data from Regaloside Analogs

The following tables summarize the quantitative data on the anti-inflammatory effects of Regaloside A and B, and a related phenylpropanoid, 1-O-trans-caffeoyl-β-D-glucopyranoside, isolated from Lilium Asiatic hybrid flowers. The data is derived from studies on TNF-α-stimulated human aortic smooth muscle cells (HASMCs)[1].

Table 1: Inhibition of Pro-inflammatory Protein Expression by Regaloside Analogs [1]

| Compound (at 50 μg/mL) | iNOS Expression (% of Control) | COX-2 Expression (% of Control) | VCAM-1 Expression (% of Control) |

| 1-O-trans-caffeoyl-β-D-glucopyranoside | 4.1 ± 0.01 | 67.8 ± 4.86 | 42.1 ± 2.31 |

| Regaloside A | 70.3 ± 4.07 | 131.6 ± 8.19 | 48.6 ± 2.65 |

| Regaloside B | 26.2 ± 0.63 | 98.9 ± 4.99 | 33.8 ± 1.74 |

Table 2: Effect of Regaloside Analogs on NF-κB Signaling [1]

| Compound (at 50 μg/mL) | p-p65/p65 Ratio (% of Control) |

| 1-O-trans-caffeoyl-β-D-glucopyranoside | 43.8 ± 1.67 |

| Regaloside A | 40.7 ± 1.30 |

| Regaloside B | 43.2 ± 1.60 |

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to assess the anti-inflammatory activity of Regaloside analogs.

Cell Culture and Treatment

-

Cell Line: Human Aortic Smooth Muscle Cells (HASMCs).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Treatment Protocol:

-

Seed HASMCs in appropriate culture plates and allow them to adhere and grow to 80-90% confluency.

-

Pre-treat the cells with various concentrations of Regaloside analogs (e.g., 50 μg/mL) for 2 hours.

-

Stimulate the cells with tumor necrosis factor-alpha (TNF-α) at a concentration of 10 ng/mL for the indicated times (e.g., 12 hours for protein expression analysis).

-

A vehicle control (e.g., DMSO) and a positive control (TNF-α alone) should be included in each experiment.

-

Western Blot Analysis for Protein Expression

-

Cell Lysis:

-

After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins onto a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for iNOS, COX-2, VCAM-1, p-p65, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the expression of target proteins to the loading control.

-

Visualizations

Inferred Signaling Pathway of this compound

Caption: Inferred mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow for Assessing Anti-inflammatory Activity

References

Regaloside E and its Putative Role in the Defensive Arsenal of Lilium: A Technical Guide to Phenylpropanoid Glycosides in Plant Immunity

For the attention of: Researchers, Scientists, and Drug Development Professionals

[December 4, 2025]

Abstract

Plants, as sessile organisms, have evolved a sophisticated and dynamic chemical defense system to counteract a myriad of biotic threats. Among the vast array of secondary metabolites, phenylpropanoid glycosides represent a significant class of compounds implicated in plant immunity. This technical guide delves into the role of these compounds, with a specific focus on the defense mechanisms of the genus Lilium. While direct evidence for the role of Regaloside E, a phenylpropanoid glycoside isolated from Lilium longiflorum, in plant defense remains to be elucidated, this document synthesizes the current understanding of related compounds in Lilium defense responses. By examining the quantitative data from studies on resistant Lilium species and outlining the experimental protocols used to generate this knowledge, we provide a framework for future research into the specific functions of this compound and other specialized metabolites. This guide also presents visualizations of key biosynthetic and signaling pathways to aid in the conceptualization of these complex biological processes.

Introduction: The Chemical Warfare of Plants

Plants are under constant threat from a diverse range of pathogens, including fungi, bacteria, and viruses, as well as herbivores. To survive, they have developed a multi-layered defense system that includes both pre-formed physical and chemical barriers and inducible defense mechanisms that are activated upon attack.[1] A crucial component of this defense is the production of a vast arsenal (B13267) of secondary metabolites, which can act as toxins, repellents, or signaling molecules.[1]

The genus Lilium, comprising over 100 species, is of significant economic and ornamental importance. However, lilies are susceptible to various diseases, with Fusarium wilt, caused by the fungus Fusarium oxysporum, being a major threat to their cultivation.[2][3] Understanding the endogenous defense mechanisms of resistant Lilium species is paramount for the development of novel disease management strategies.

Recent research has highlighted the importance of the phenylpropanoid pathway in the defense response of Lilium species.[2][4] Phenylpropanoid glycosides, a diverse group of secondary metabolites derived from this pathway, are recognized for a range of biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[5][6] this compound, a phenylpropanoid glycoside isolated from Lilium longiflorum Thunb., is a member of this important class of compounds.[7] While its specific role in plant defense is currently unknown, its chemical nature and the defensive strategies of its host plant suggest a potential involvement in immunity.

This whitepaper will provide an in-depth overview of the role of phenylpropanoid glycosides in plant defense, with a particular focus on the defense mechanisms of Lilium. We will present quantitative data on the accumulation of these compounds during pathogen infection, detail relevant experimental protocols, and visualize the underlying biochemical pathways. Through this comprehensive analysis, we aim to provide a foundation for future investigations into the specific role of this compound in the intricate defense network of Lilium.

Phenylpropanoid Glycosides: Key Players in Plant Defense

Phenylpropanoid glycosides are a widespread class of plant secondary metabolites characterized by a phenylpropanoid aglycone linked to one or more sugar moieties. Their biosynthesis originates from the amino acid phenylalanine, which is converted into a variety of structures, including flavonoids, isoflavonoids, and lignin (B12514952) precursors.[8][9] These compounds play a crucial role in plant defense against a wide array of biotic stresses.[10][11]

Their defensive functions are multifaceted and can be categorized as follows:

-

Direct Antimicrobial and Insecticidal Activity: Many phenylpropanoid glycosides exhibit direct toxicity to pathogens and herbivores. They can disrupt cell membranes, inhibit essential enzymes, or interfere with other vital cellular processes in the attacking organism.[9][11]

-

Cell Wall Reinforcement: Phenylpropanoids, particularly lignin and its precursors, are essential for reinforcing plant cell walls.[8] This physical barrier makes it more difficult for pathogens to penetrate host tissues.

-

Signaling Molecules: Upon pathogen or herbivore attack, the accumulation of certain phenylpropanoids can act as a signal to activate downstream defense responses, both locally and systemically.[11]

-

Antioxidant Activity: Pathogen infection and other stresses often lead to the production of reactive oxygen species (ROS) in the plant. Phenylpropanoid glycosides with potent antioxidant activity can help to mitigate oxidative damage.[5][12]

The accumulation of these defensive compounds can be either constitutive (phytoanticipins) or induced upon attack (phytoalexins).[11] The induced accumulation allows plants to mount a targeted and efficient defense response, minimizing the metabolic cost of defense in the absence of threats.

Defense Mechanisms in Lilium Species: A Focus on Phenylpropanoids

Studies on resistant Lilium species, such as Lilium regale, have provided valuable insights into the biochemical basis of their defense against pathogens like Fusarium oxysporum.[2][3] A key finding from this research is the significant accumulation of phenylpropanoid metabolites in response to infection.[2][4]

Quantitative Analysis of Phenylpropanoid Accumulation

Multi-omics analyses of Lilium regale have revealed a significant upregulation of the phenylpropanoid biosynthesis pathway upon infection with F. oxysporum.[2] This leads to the accumulation of various defensive compounds, including lignin precursors, flavonoids, and hydroxycinnamic acids.[2][4] The table below summarizes the quantitative changes in key phenylpropanoid compounds in resistant (L. regale) versus susceptible (Lilium 'Siberia') cultivars following infection.

| Compound | Plant Tissue | Fold Change (Resistant vs. Susceptible) - Post-Infection | Reference |

| Total Flavonoids | Scales | Significantly Higher | [2] |

| Lignin | Scales | Significantly Higher | [2] |

| Ferulic Acid | Scales | Significantly Higher | [2] |

| Phlorizin | Scales | Significantly Higher | [2] |

| Quercetin | Scales | Significantly Higher | [2] |

Table 1: Differential Accumulation of Phenylpropanoid Compounds in Resistant and Susceptible Lilium Cultivars Following F. oxysporum Infection.

These compounds have been shown to have direct inhibitory effects on the growth of F. oxysporum and can suppress the expression of its pathogenicity-related genes.[2]

The Hypothesized Role of this compound in Lilium Defense

While direct experimental evidence is currently lacking, the chemical structure of this compound as a phenylpropanoid glycoside, combined with our understanding of Lilium defense mechanisms, allows us to formulate a hypothesis regarding its potential role.

This compound possesses a caffeoyl group, a common feature in bioactive phenylpropanoids. It is plausible that this compound contributes to the defense of Lilium longiflorum through one or more of the following mechanisms:

-

Direct Antifungal Activity: Like other phenylpropanoids, this compound may exhibit direct toxicity to invading pathogens.

-

Antioxidant Defense: this compound has demonstrated significant radical scavenging activity in vitro, comparable to that of ascorbic acid.[12] This antioxidant capacity could be crucial in protecting plant cells from oxidative damage during pathogen attack.

-

Precursor for Other Defense Compounds: this compound could serve as a precursor or an intermediate in the biosynthesis of other defense-related phenylpropanoids.

-

Signaling Molecule: It is possible that the accumulation of this compound upon stress could act as a signal to trigger further defense responses.

Future research should focus on validating these hypotheses through direct experimental testing.

Experimental Protocols

To facilitate further research in this area, we provide an overview of the key experimental protocols used in the study of phenylpropanoids in Lilium defense.

Extraction and Quantification of Phenylpropanoids

-

Extraction:

-

Freeze-dry plant tissue (e.g., scales, roots, leaves) and grind into a fine powder.

-

Extract the powder with a suitable solvent, such as 80% methanol, using ultrasonication or maceration.

-

Centrifuge the extract to remove solid debris.

-

Filter the supernatant through a 0.22 µm filter before analysis.

-

-

Quantification by High-Performance Liquid Chromatography (HPLC):

-

Chromatographic System: A standard HPLC system equipped with a photodiode array (PDA) detector.

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with a small amount of formic acid to improve peak shape) is commonly employed.

-

Detection: Monitor the absorbance at specific wavelengths corresponding to the maximum absorbance of the target phenylpropanoids (e.g., ~280 nm for flavonoids, ~320 nm for hydroxycinnamic acids).

-

Quantification: Use external standards of known concentrations to generate a calibration curve for each compound of interest.

-

Pathogen Inoculation and Disease Assessment

-

Fungal Culture: Grow Fusarium oxysporum on potato dextrose agar (B569324) (PDA) plates.

-

Spore Suspension: Prepare a spore suspension by flooding the PDA plates with sterile distilled water and scraping the surface. Filter the suspension and adjust the concentration to a desired level (e.g., 1 x 10^6 spores/mL).

-

Inoculation: Inoculate lily bulbs or plants by drenching the soil with the spore suspension or by injecting the suspension directly into the plant tissue.

-

Disease Assessment: Monitor the plants for disease symptoms, such as leaf yellowing, wilting, and bulb rot, at regular intervals post-inoculation. Disease severity can be scored on a predefined scale.

Visualization of Key Pathways

To provide a clearer understanding of the biochemical processes involved, we present diagrams of the phenylpropanoid biosynthesis pathway and a proposed signaling pathway for defense activation in Lilium.

Phenylpropanoid Biosynthesis Pathway

Caption: Generalized Phenylpropanoid Biosynthesis Pathway.

Proposed Defense Signaling in Lilium

Caption: Proposed Defense Signaling Cascade in Lilium.

Conclusion and Future Directions

The defense mechanisms of Lilium species against pathogens involve a robust and coordinated response, with the phenylpropanoid pathway playing a central role. The accumulation of phenylpropanoid glycosides, flavonoids, and lignin is a key feature of resistant genotypes. While the specific function of this compound in this defensive network remains to be elucidated, its chemical nature and the available data on its biological activities strongly suggest its involvement.

Future research should be directed towards:

-

Investigating the direct antimicrobial and insecticidal properties of purified this compound.

-

Quantifying the accumulation of this compound in Lilium longiflorum in response to pathogen infection and herbivory.

-

Elucidating the biosynthetic pathway of this compound and identifying the key regulatory enzymes.

-

Exploring the potential signaling role of this compound in the activation of downstream defense responses.

A deeper understanding of the role of this compound and other phenylpropanoid glycosides will not only enhance our knowledge of plant-pathogen interactions but also open up new avenues for the development of disease-resistant Lilium cultivars and potentially new therapeutic agents.

References

- 1. mdpi.com [mdpi.com]

- 2. Integrated multi-omics investigation revealed the importance of phenylpropanoid metabolism in the defense response of Lilium regale Wilson to fusarium wilt - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Lilium regale Wilson WRKY2 Regulates Chitinase Gene Expression During the Response to the Root Rot Pathogen Fusarium oxysporum [frontiersin.org]

- 4. Bulwark of blooms: the lily's secret armor against plant pathogens | EurekAlert! [eurekalert.org]

- 5. Phenylpropanoid glycosides: Significance and symbolism [wisdomlib.org]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

- 10. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Bioactivity of Lilium-Derived Compounds: A Technical Review for Drug Discovery and Development

Introduction

The genus Lilium, commonly known as lilies, encompasses a diverse group of perennial herbaceous plants belonging to the Liliaceae family.[1] With approximately 110 species, this genus is widely distributed across the temperate regions of the Northern Hemisphere, including Asia, Europe, and North America.[1][2] For centuries, various Lilium species have been integral to traditional medicine systems, particularly in Asia, for treating a range of ailments such as coughs, lung diseases, and anxiety.[2][3] Modern scientific investigations have begun to validate these traditional uses, revealing a rich phytochemical landscape within the Lilium genus. The primary bioactive constituents isolated from these plants include steroidal saponins (B1172615), polysaccharides, phenolic compounds (such as flavonoids), and alkaloids.[2][4][5] These compounds have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antioxidant, antitumor, and immunomodulatory effects, making them promising candidates for novel drug development.[2][6]

This technical guide provides a comprehensive review of the current scientific literature on the bioactivity of compounds derived from the Lilium genus. It is intended for researchers, scientists, and professionals in the field of drug development. The guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal studies, and visually represents complex biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of Lilium-derived compounds.

Workflow for Bioactivity Screening of Lilium Compounds

The process of identifying and characterizing bioactive compounds from Lilium species typically follows a systematic workflow. This begins with the collection and preparation of plant material, followed by extraction and fractionation to isolate compounds of interest. These fractions are then subjected to various bioassays to screen for specific biological activities. Active fractions are further purified to yield individual compounds, which are then structurally elucidated and their mechanisms of action investigated.

Steroidal Saponins: Potent Bioactive Agents

Steroidal saponins are a major class of secondary metabolites found in the Lilium genus and are considered to be significant contributors to the plants' medicinal properties.[4][7][8] These compounds are characterized by a steroidal aglycone backbone, which can be of the spirostanol (B12661974) or furostanol type, linked to one or more sugar chains.[1][7] The structural diversity of both the aglycone and the sugar moieties leads to a wide array of steroidal saponins with varied biological activities.[1]

Antitumor and Cytotoxic Activities

A significant body of research has focused on the anticancer potential of steroidal saponins from Lilium species.[7][9] These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines through various mechanisms, including the induction of apoptosis and cell cycle arrest.

| Compound | Source Species | Cancer Cell Line | Bioactivity (IC50) | Reference |

| Alkaloid Extract | Lilium candidum | MCF-7 (Breast) | 244.8 µg/mL | |

| Polysaccharides | Lilium brownii | B16 (Melanoma) | Not specified (inhibition of growth) |

Experimental Protocol: MTT Assay for Cytotoxicity

The antiproliferative activity of Lilium-derived compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the Lilium alkaloid extract. A control group with untreated cells is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are then incubated for another 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10]

Polysaccharides: Immunomodulatory and Antitumor Properties

Polysaccharides are another major class of bioactive compounds found in Lilium species, known for their immunomodulatory and antitumor activities.[11][12] These complex carbohydrates can influence the immune system by activating various immune cells, such as macrophages and lymphocytes, and stimulating the production of cytokines.[11][13]

| Compound/Extract | Source Species | Bioactivity | Cell/Animal Model | Key Findings | Reference |

| LLP-1A (Polysaccharide) | Lilium lancifolium | Immunomodulatory | RAW 264.7 macrophages | Enhanced phagocytic activity, induced NO production, and increased expression of IL-6, MCP-1, TNF-α, and IL-1β. | [11][13] |

| LBP-1 (Polysaccharide) | Lilii Bulbus | Antitumor | Lewis lung carcinoma in mice | Significantly inhibited tumor growth, increased macrophage phagocytosis, and splenocyte proliferation. | [12] |

Experimental Protocol: Macrophage Phagocytosis Assay

The immunomodulatory effect of Lilium polysaccharides is often evaluated by assessing their ability to enhance the phagocytic activity of macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded into 96-well plates.

-

Treatment: The cells are treated with different concentrations of the Lilium polysaccharide (e.g., LLP-1A) for a specified duration (e.g., 24 hours). A control group without polysaccharide treatment is included.

-

Phagocytosis Induction: A suspension of neutral red-stained yeast cells or fluorescently labeled beads is added to each well, and the plates are incubated to allow for phagocytosis.

-

Washing: After incubation, non-phagocytosed particles are removed by washing the cells with PBS.

-

Lysis and Measurement: The cells are lysed to release the engulfed particles. The amount of phagocytosed material is quantified by measuring the absorbance of the released neutral red or the fluorescence of the beads using a microplate reader.

-

Data Analysis: The phagocytic index is calculated to determine the extent of phagocytosis in the treated groups relative to the control group. An increase in the phagocytic index indicates an enhancement of macrophage activity.[11][13]

Signaling Pathway for Polysaccharide-Mediated Immunomodulation

Lilium polysaccharides have been shown to exert their immunomodulatory effects by activating specific signaling pathways in immune cells. For instance, the polysaccharide LLP-1A from Lilium lancifolium has been found to activate macrophages through the Toll-like receptor 4 (TLR4)-mediated nuclear factor-kappa B (NF-κB) signaling pathway.[13]

Phenolic Compounds and Antioxidant Activity

Phenolic compounds, including flavonoids and phenolic acids, are abundant in Lilium species and are primarily responsible for their antioxidant properties.[14][15][16] These compounds can neutralize free radicals, thereby protecting cells from oxidative damage, which is implicated in various chronic diseases.[14][15]

| Species | Extract | Bioactivity | Assay | Value | Reference |

| Lilium regale | Methanol bulb extract | DPPH radical scavenging | DPPH | 600.33 µmol TE/100 g dw | [15][16] |

| Lilium dauricum | Leaf extract | DPPH radical scavenging | DPPH | IC50: 71.8 µg/mL | [17] |

| Lilium regale | Methanol bulb extract | Total Phenolic Content | - | 196.53 mg GAE/100 g dw | [15][16] |

| Lilium regale | Methanol bulb extract | Total Flavonoid Content | - | 45.21 mg RE/100 g dw | [15][16] |

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of Lilium extracts is frequently determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. This method measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Sample Preparation: Lilium extracts are prepared at various concentrations.

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the sample extract. A control containing only the solvent and DPPH is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a certain period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The results can be expressed as an IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.[15][17]

Antimicrobial Activity

Several Lilium species have demonstrated antimicrobial properties against a range of pathogenic bacteria and fungi.[18][14][19] These activities are attributed to the presence of various bioactive compounds, including flavonoids, phenolic acids, and steroidal saponins, which can disrupt microbial cell structures and inhibit their growth.[14]

| Species | Extract | Microorganism | Bioactivity (MIC) | Reference |

| Lilium philadelphicum | Methanolic flower extract | Bacillus subtilis MTCC 121 | 12.5 µg/mL | [20] |

| Lilium philadelphicum | Methanolic flower extract | Acinetobacter bouvetii | 25 µg/mL | [20] |

| Lilium philadelphicum | Methanolic flower extract | Candida albicans MTCC 183 | 50 µg/mL | [18][20] |

| Lilium candidum | Butanol leaf extract | Staphylococcus aureus | Not specified (inhibition of growth) | [19] |

| Lilium candidum | Butanol leaf extract | Escherichia coli | Not specified (inhibition of growth) | [19] |

Experimental Protocol: Microdilution Method for Minimum Inhibitory Concentration (MIC)

The minimum inhibitory concentration (MIC) is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilutions: The Lilium extract is serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism and broth without extract) and negative (broth only) controls are included.

-

Incubation: The plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

MIC Determination: After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the extract at which no visible growth of the microorganism is observed.[20]

The scientific literature robustly supports the traditional medicinal uses of the Lilium genus and highlights its significant potential as a source of novel therapeutic agents. The diverse array of bioactive compounds, including steroidal saponins, polysaccharides, phenolic compounds, and alkaloids, exhibit a wide range of promising pharmacological activities. The antitumor and cytotoxic effects of steroidal saponins, the immunomodulatory properties of polysaccharides, the antioxidant capacity of phenolic compounds, and the antimicrobial activities of various extracts underscore the importance of continued research into this plant genus.

For researchers and drug development professionals, Lilium species represent a valuable reservoir of chemical diversity with the potential to yield new leads for the treatment of cancer, inflammatory diseases, infectious diseases, and conditions related to oxidative stress. Further research should focus on the detailed elucidation of the mechanisms of action of these bioactive compounds, their structure-activity relationships, and their potential for in vivo efficacy and safety. The information compiled in this technical guide serves as a foundational resource to inform and guide these future research and development endeavors.

References

- 1. Chemistry and biological activity of steroidal glycosides from the Lilium genus - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 2. Genus Lilium: A review on traditional uses, phytochemistry and pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Lilium brownii/Baihe as Nutraceuticals: Insights into Its Composition and Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Traditional uses, nutritional properties, phytochemical metabolites, pharmacological properties, and potential applications of Lilium spp.: a systematic review [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. Immune-enhancing effects of polysaccharides extracted from Lilium lancifolium Thunb - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phytochemical Evaluation and Antioxidant-Antimicrobial Potential of Lilium spp. Bulbs: Therapeutic and Dermatocosmetic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenolic Compounds and Antioxidant Activity of Bulb Extracts of Six Lilium Species Native to China - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Phenolic compounds and antioxidant activity of bulb extracts of six Lilium species native to China - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medicinalcrop.org [medicinalcrop.org]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Therapeutic Potential of Regaloside E: A Technical Guide for Drug Discovery and Development

Abstract

Regaloside E, a phenylpropanoid glycoside naturally occurring in plants of the Lilium genus, is emerging as a compound of significant interest for therapeutic applications. This technical guide synthesizes the current scientific knowledge on this compound and its close structural analogs, focusing on its antioxidant and anti-inflammatory properties. Evidence suggests that the therapeutic potential of this compound is linked to its ability to modulate key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which are central to the inflammatory response. This document provides a comprehensive overview of the quantitative biological data, detailed experimental methodologies for its evaluation, and visual representations of the associated molecular pathways to support further research and development efforts by scientists and drug development professionals.

Introduction

This compound is a natural product isolated from the bulbs of plants such as Lilium longiflorum and Lilium lancifolium[1][2]. As a member of the phenylpropanoid glycoside family, it shares structural similarities with other bioactive compounds that have demonstrated a range of pharmacological effects. The primary areas of therapeutic interest for this compound and its analogs include their potent antioxidant and anti-inflammatory activities[2][3]. Chronic inflammation is a key pathological component of numerous diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer. The modulation of inflammatory cascades through targeted molecular intervention represents a cornerstone of modern drug discovery. This guide explores the potential of this compound as a therapeutic agent by examining its mechanism of action, presenting available quantitative data, and detailing the experimental protocols necessary to validate its efficacy.

Therapeutic Potential and Mechanism of Action

The therapeutic utility of this compound and its analogs appears to be rooted in two primary activities: potent antioxidant effects and the inhibition of pro-inflammatory signaling pathways.

Antioxidant Activity

Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to cellular damage and the progression of many diseases. This compound has demonstrated significant free radical scavenging capabilities, suggesting a direct role in mitigating oxidative stress[2].

Anti-inflammatory Activity

Chronic inflammation is largely driven by the activation of transcription factors like NF-κB, which orchestrates the expression of pro-inflammatory genes including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Studies on close analogs of this compound, such as Regaloside A and B, have shown potent inhibitory effects on these key inflammatory mediators. The proposed mechanism involves the suppression of the NF-κB and MAPK signaling pathways[3].

-

NF-κB Pathway: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα. This allows the p65 subunit of NF-κB to translocate to the nucleus, where it initiates the transcription of inflammatory genes. Regaloside analogs have been shown to inhibit the phosphorylation of the p65 subunit, thereby preventing its activation[3].

-

MAPK Pathway: The MAPK family (including p38, JNK, and ERK) are key signaling molecules that respond to external stressors like LPS and regulate the production of inflammatory cytokines. Inhibition of MAPK phosphorylation is a critical target for anti-inflammatory drug development.

Quantitative Biological Data

The following tables summarize the available quantitative data for this compound and its close analogs, Regaloside A and B. This data provides a benchmark for evaluating the therapeutic potential of this class of compounds.

Table 1: Antioxidant Activity of this compound This table presents the 50% inhibitory concentration (IC50) values for this compound in two standard free radical scavenging assays.

| Assay | Compound | IC50 (µM) | Positive Control | Control IC50 (µM) | Reference |

| DPPH Radical Scavenging Activity | This compound | 46.6 | Ascorbic Acid | 50.7 | [2] |

| ABTS Radical Cation Scavenging Activity | This compound | 121.1 | Ascorbic Acid | 108.2 | [2] |

Table 2: Anti-inflammatory Activity of Regaloside Analogs This table details the inhibitory effects of Regaloside A and B on key inflammatory markers in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Data is presented as the relative expression or activation compared to controls.

| Target Protein | Cell Line | Treatment (50 µg/mL) | Inhibition / Effect (% of Control) | Reference |

| iNOS Expression | RAW 264.7 | Regaloside A | 70.3 ± 4.07 | [3] |

| iNOS Expression | RAW 264.7 | Regaloside B | 26.2 ± 0.63 | [3] |

| COX-2 Expression | RAW 264.7 | Regaloside A | 131.6 ± 8.19 (Upregulation) | [3] |

| COX-2 Expression | RAW 264.7 | Regaloside B | 98.9 ± 4.99 | [3] |

| p-p65/p65 Ratio | RAW 264.7 | Regaloside A | 40.7 ± 1.30 | [3] |

| p-p65/p65 Ratio | RAW 264.7 | Regaloside B | 43.2 ± 1.60 | [3] |

| VCAM-1 Expression | HASMCs | Regaloside A | 48.6 ± 2.65 | [3] |

| VCAM-1 Expression | HASMCs | Regaloside B | 33.8 ± 1.74 | [3] |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding the mechanism of action and for designing further studies. The following diagrams were generated using the DOT language.

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Caption: Proposed inhibitory mechanism of this compound on the p38 MAPK signaling pathway.

Caption: Experimental workflow for Western blot analysis of inflammatory markers.

Detailed Experimental Protocols

The following protocols are representative methodologies for assessing the anti-inflammatory and antioxidant potential of this compound. These are based on standard published methods used for analogous compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

-

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in DMSO. Prepare serial dilutions to achieve the desired final concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

Ascorbic acid is used as a positive control. Methanol is used as a blank.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the concentration of this compound.

-

Cell Culture and LPS Stimulation for Anti-inflammatory Assays

-

Principle: Macrophage cell lines, such as RAW 264.7, are stimulated with bacterial lipopolysaccharide (LPS) to induce a robust inflammatory response, mimicking bacterial infection. The ability of the test compound to suppress this response is then measured.

-

Protocol:

-

Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Seed cells in 6-well plates at a density of 5 x 10^5 cells/well and allow them to adhere for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO, final DMSO concentration <0.1%) for 1-2 hours.

-

Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubation: Incubate the cells for the desired time period. For analysis of phosphorylated signaling proteins (e.g., p-p65, p-p38), a short incubation of 15-60 minutes is typical. For analysis of protein expression (e.g., iNOS, COX-2), a longer incubation of 12-24 hours is required.

-

Western Blot Analysis for Inflammatory Pathway Proteins

-

Principle: Western blotting is used to detect and quantify specific proteins in a sample. This protocol allows for the measurement of changes in the expression and phosphorylation (activation) state of key proteins in the NF-κB and MAPK pathways.

-

Protocol:

-

Protein Extraction: Following treatment and stimulation (Protocol 5.2), wash the cells twice with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.

-

SDS-PAGE: Load the samples onto a 10-12% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the target proteins (e.g., phospho-p65, p65, phospho-p38, p38, iNOS, COX-2, and a loading control like β-actin or GAPDH).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and apply an enhanced chemiluminescent (ECL) substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Perform densitometric analysis on the protein bands and normalize the intensity of the target protein to the loading control to determine relative changes in protein levels.

-